5-Benzoxazolesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

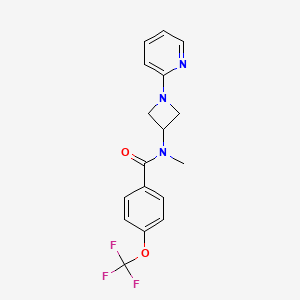

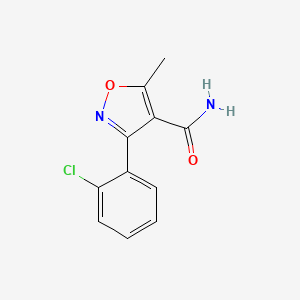

5-Benzoxazolesulfonyl chloride is a chemical compound with the molecular formula C7H4ClNO3S . It has a molecular weight of 217.63 g/mol . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzoxazole ring attached to a sulfonyl chloride group . The InChI code for the compound is 1S/C7H4ClNO3S/c8-13(10,11)5-1-2-7-6(3-5)9-4-12-7/h1-4H .Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 217.63 g/mol and a molecular formula of C7H4ClNO3S .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

A notable application of benzoxazole derivatives is in the synthesis of compounds with antimicrobial properties. For instance, derivatives synthesized from 5-Benzoxazolesulfonyl Chloride showed broad-spectrum activity against various strains of Gram-positive, Gram-negative bacteria, and yeasts such as Candida species. These compounds were synthesized by reacting 5-amino-2-[p-substituted-phenyl]benzoxazoles with chloroacetyl chloride, indicating the role of this compound in producing potential antimicrobial agents (Özlem Temiz‐Arpacı et al., 2005).

Chemical Synthesis Enhancement

Benzoxazole derivatives, including those derived from this compound, have been instrumental in facilitating complex chemical syntheses. A study demonstrated a rapid route for preparing pyrimido[5,4-d]- and pyrido[3,2-d]oxazoles from a 5-amino-2-phenyloxazole-4-carbonitrile building block, showcasing the versatility of benzoxazole derivatives in chemical synthesis (Lucas Lemaire et al., 2015).

Novel Catalytic Methods

Benzoxazole derivatives have been used to develop novel catalytic methods. A study described the palladium-catalyzed desulfitative C-arylation of a benzo[d]oxazole C-H bond with arene sulfonyl chlorides. This method represents a practical alternative for the synthesis of 2-aryl benzoxazoles, illustrating the potential of benzoxazole derivatives in enhancing catalytic processes (Manli Zhang et al., 2011).

Antimicrobial Evaluation

Further research into benzoxazole derivatives has explored their antimicrobial effectiveness. A study evaluated the antimicrobial activities of previously and newly synthesized benzoxazole derivatives against a variety of bacterial strains and Mycobacterium tuberculosis. The findings highlighted the broad spectrum of activity of these compounds, suggesting their use as scaffolds for designing new potent drugs (T. Ertan-Bolelli et al., 2016).

Environmental Monitoring

Benzoxazole derivatives have also been implicated in environmental monitoring studies. Research focused on the occurrence of benzothiazole, benzotriazole, and benzenesulfonamide derivatives in outdoor air particulate matter samples assessed human exposure. This study underscores the environmental presence and potential impact of benzoxazole derivatives and related compounds (Alba Maceira et al., 2018).

Safety and Hazards

Mécanisme D'action

Target of Action

5-Benzoxazolesulfonyl chloride, a derivative of benzoxazole, is known to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Mode of Action

Benzoxazole derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties . These activities suggest that this compound may interact with its targets in a similar manner, leading to changes in cellular processes.

Pharmacokinetics

Benzoxazole derivatives are known to exhibit a favourable pharmacokinetic profile with excellent bioavailability and good tissue and organ penetration . This suggests that this compound may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability.

Result of Action

Given the wide range of biological activities exhibited by benzoxazole derivatives, it is likely that this compound may also have significant effects at the molecular and cellular levels .

Action Environment

It is known that the synthesis of benzoxazole derivatives can be influenced by various reaction conditions and catalysts . This suggests that environmental factors could potentially influence the action and efficacy of this compound.

Propriétés

IUPAC Name |

1,3-benzoxazole-5-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO3S/c8-13(10,11)5-1-2-7-6(3-5)9-4-12-7/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXDQKPFOXIGKSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)Cl)N=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1427173-25-8 |

Source

|

| Record name | 1,3-benzoxazole-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one;hydrochloride](/img/structure/B2860218.png)

![Methyl 6-methyl-4-oxo-6H,7H-pyrazolo[3,2-C][1,4]oxazine-2-carboxylate](/img/structure/B2860219.png)

![N-[1-(2-ethyl-1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2860221.png)

![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2860226.png)

![methyl N-[(Z)-1-(4-phenylsulfanylphenyl)ethylideneamino]carbamate](/img/structure/B2860229.png)

![(E)-2-(4-(3-(3-methoxyphenyl)acryloyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2860230.png)

![N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2860232.png)

![3-chloro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2860233.png)